methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate
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Description
Methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate is a useful research compound. Its molecular formula is C15H15F3N2O3 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of pyridoindoles. The incorporation of a trifluoroacetyl group and a carboxylate ester in its structure contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C15H15F3N2O3
- Molecular Weight : 348.28 g/mol
- Structural Features : The trifluoroacetyl group enhances lipophilicity, which may influence biological interactions.
Research indicates that this compound interacts with various biological targets. Similar compounds have shown notable biological activities including:
- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against cancer cell lines.
- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells.
- Antimicrobial Properties : Certain related compounds have shown effectiveness against microbial strains.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-pyrido[3,4-b]indole-3-carboxylate | Benzo-dioxole moiety | Anticancer | Chlorine substitution |
5-(trifluoromethyl)indole derivatives | Trifluoromethyl group | Antimicrobial | Fluorine-rich structure |
1-(5-amino-indol-1-yl)carbonitrile | Amino group | Neuroprotective | Amino functionalization |
The trifluoroacetyl modification in this compound may confer specificity towards estrogen receptors and enhance its therapeutic potential.
Study on Anticancer Activity
A study conducted on derivatives of pyridoindoles found that certain compounds exhibited significant inhibition of cancer cell proliferation. For instance:
- Cell Line Tested : A549 (lung cancer)
- Inhibition Percentage : Up to 25.81% for related indole derivatives.
These findings suggest that this compound may possess similar anticancer properties.
Neuroprotective Effects
Research on related indole compounds indicated neuroprotective effects in models of neurodegeneration. The mechanisms involved may include:
- Reduction of oxidative stress
- Modulation of neuroinflammatory responses
Properties
Molecular Formula |
C15H15F3N2O3 |
---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
methyl (3R)-2-(2,2,2-trifluoroacetyl)-1,3,4,4a,9,9a-hexahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H15F3N2O3/c1-23-13(21)12-6-9-8-4-2-3-5-10(8)19-11(9)7-20(12)14(22)15(16,17)18/h2-5,9,11-12,19H,6-7H2,1H3/t9?,11?,12-/m1/s1 |
InChI Key |
CMOHPFYMPSZALV-QEWOUOOISA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2C(CN1C(=O)C(F)(F)F)NC3=CC=CC=C23 |
Canonical SMILES |
COC(=O)C1CC2C(CN1C(=O)C(F)(F)F)NC3=CC=CC=C23 |
Origin of Product |
United States |
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